Technetium Tc-99m Depreotide
Description
Properties
CAS No. |
174900-52-8 |
|---|---|
Molecular Formula |
C65H96N16O12S2Tc |
Molecular Weight |
1454.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide;technetium |
InChI |
InChI=1S/C65H96N16O12S2.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87);/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-;/m0./s1 |
InChI Key |
MCEOYGQHDKBYFT-KTABZWLNSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N.[Tc] |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N.[Tc] |
Origin of Product |
United States |
Radiochemistry and Labeling Methodologies of Technetium Tc 99m Depreotide
Principles of Technetium-99m Chelation Chemistry in Peptide Radiopharmaceutical Design
Bifunctional Chelator Systems (e.g., HYNIC, MAG3) for Technetium-99m Labeling of Peptides
A variety of bifunctional chelators have been developed for labeling peptides with ⁹⁹ᵐTc, with 6-hydrazinonicotinic acid (HYNIC) and mercaptoacetyltriglycine (MAG3) being prominent examples. nih.govexplorationpub.comrsc.org
HYNIC (6-hydrazinonicotinic acid): HYNIC is a widely used BFC for ⁹⁹ᵐTc labeling. explorationpub.comrsc.org It can be readily attached to peptides. explorationpub.com However, the HYNIC molecule itself does not fully saturate the coordination sphere of the technetium ion. explorationpub.com This necessitates the inclusion of co-ligands to complete the coordination and stabilize the complex. explorationpub.com The versatility of the HYNIC system allows for the formation of various ⁹⁹ᵐTc complexes with different properties depending on the co-ligands used. nih.gov
MAG3 (Mercaptoacetyltriglycine): The MAG3 chelator provides a stable N₃S coordination environment for the ⁹⁹ᵐTc core. nih.govnih.gov Modified versions of MAG3, such as N-hydroxysuccinimide (NHS) ester of S-acetyl-MAG3, have been developed to facilitate conjugation to peptides under mild conditions. snmjournals.orgnih.gov While MAG3 can be an effective chelator, its use with certain peptides can sometimes lead to reduced biological activity, highlighting the importance of careful design and evaluation. nih.gov
| Chelator | Key Features | Common Co-ligands |
| HYNIC | Versatile, requires co-ligands to complete coordination sphere. explorationpub.comnih.gov | Tricine (B1662993), EDDA explorationpub.comrsc.org |
| MAG3 | Provides a stable N₃S coordination core. nih.govnih.gov | Not always required |
Role of Co-ligands (e.g., Tricine, EDDA) in Technetium Tc-99m Depreotide (B549328) Radiosynthesis
As mentioned, when using chelators like HYNIC, co-ligands are essential for stabilizing the ⁹⁹ᵐTc complex. explorationpub.com Two commonly employed co-ligands in the radiosynthesis of ⁹⁹ᵐTc-labeled peptides are tricine and ethylenediaminediacetic acid (EDDA). nih.gov
Tricine (N-[tris(hydroxymethyl)methyl]glycine): Tricine acts as a co-ligand, helping to satisfy the coordination requirements of the technetium ion when bound to HYNIC. nih.gov Studies have shown that the choice of co-ligand can significantly impact the properties of the final radiopharmaceutical, including labeling efficiency and protein binding. nih.gov For instance, using tricine as a co-ligand has been associated with higher labeling efficiency in some cases. nih.gov
EDDA (Ethylenediaminediacetic acid): EDDA is another co-ligand used in conjunction with HYNIC. nih.gov The selection between tricine and EDDA can influence the lipophilicity and biodistribution of the resulting ⁹⁹ᵐTc-peptide complex. nih.govnih.gov Research comparing the two has shown that while both can produce stable complexes, they can impart different characteristics to the final product, which may be advantageous for specific imaging applications. nih.gov
Design and Synthesis Strategies for Depreotide Ligands Tailored for Technetium Labeling
The creation of Technetium Tc-99m Depreotide involves the careful chemical synthesis of the Depreotide peptide itself, followed by its modification to include a chelating agent for ⁹⁹ᵐTc. nih.gov
Peptide Synthesis Approaches (e.g., Fmoc solid-phase synthesis) for Depreotide Analogs
The synthesis of peptides like Depreotide is typically achieved through solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method for SPPS. nih.govpeptide.com This approach involves building the peptide chain step-by-step on a solid resin support. uci.edursc.org Each amino acid, with its amino group protected by the Fmoc group, is added sequentially. The Fmoc group is removed at each step to allow for the next amino acid to be coupled. This method allows for the synthesis of complex peptide sequences with high purity. nih.gov
Incorporation of Chelating Moieties into Depreotide Peptide Sequence
To enable labeling with ⁹⁹ᵐTc, a chelating moiety must be incorporated into the Depreotide peptide sequence. nih.gov This is often done by attaching a bifunctional chelator, such as HYNIC, to a specific amino acid within the peptide chain. nih.gov This process requires careful chemical strategy to ensure that the attachment of the chelator does not interfere with the peptide's ability to bind to its target receptor. The chelator can be introduced during the solid-phase synthesis or attached to the fully formed peptide in a subsequent solution-phase reaction. nih.gov
Radiochemical Synthesis Protocols for this compound Production
The final step in preparing this compound is the radiolabeling process. nih.gov This is typically performed using a kit formulation. fda.gov The kit contains the lyophilized Depreotide conjugate, a reducing agent (such as stannous chloride), and the necessary co-ligands. fda.gov
The general procedure involves the following steps:
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄), obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator, is added to the vial containing the kit components. nih.govopenmedscience.com
The stannous chloride in the kit reduces the technetium from its +7 oxidation state in pertechnetate to a lower, more reactive oxidation state that can be chelated. explorationpub.com
The mixture is then heated, typically in a boiling water bath, for a specified period to facilitate the formation of the ⁹⁹ᵐTc-Depreotide complex. nih.gov
After cooling, the radiochemical purity of the final product is assessed to ensure it meets the required specifications before it can be used. fda.gov
The synthesis of [⁹⁹ᵐTcO]Depreotide can result in the formation of syn and anti diastereomers, which can be separated and characterized using techniques like HPLC. nih.gov
| Parameter | Typical Condition | Reference |
| Radionuclide | Technetium-99m (as Na⁹⁹ᵐTcO₄) | nih.gov |
| Reducing Agent | Stannous chloride | fda.gov |
| Heating | Boiling water bath | nih.gov |
| pH | Adjusted for optimal labeling | nih.gov |
| Radiochemical Purity | ≥90% | fda.gov |
Reduction of Pertechnetate for Technetium-99m Complex Formation
The labeling process is critically dependent on the reduction of technetium from its +7 oxidation state in pertechnetate to a lower, more reactive oxidation state. unm.eduresearchgate.net This reduction is a prerequisite for the formation of a stable complex with the depreotide peptide.
Stannous chloride (SnCl₂) is the reducing agent commonly employed in the preparation of this compound. nih.gov The stannous ions (Sn²⁺) donate electrons to the pertechnetate, reducing the technetium to a lower oxidation state, which is then capable of binding to the chelating sites on the depreotide molecule. iaea.org The labeling reaction's success hinges on maintaining the tin in its divalent (reduced) state, as any oxidation of the stannous ions would compromise the reduction of pertechnetate and adversely affect the quality of the final radiopharmaceutical. rxlist.com
Optimization of Labeling Efficiency and Reaction Conditions (e.g., pH, temperature, time)
The efficiency of the labeling reaction is influenced by several key parameters that must be carefully controlled to ensure a high radiochemical yield.
pH: The pH of the reaction mixture plays a crucial role. Studies have shown that a pH of approximately 6.0 results in a higher labeling rate for depreotide compared to more acidic (pH 5.0) or neutral (pH 7.0) conditions. nih.gov
Temperature: Temperature also significantly impacts the labeling process. Research indicates that the labeling rate of depreotide with 99mTc decreases as the temperature increases from 15°C to 50°C. nih.gov Optimal labeling is therefore achieved at cooler temperatures, below 15°C. nih.gov In a standard preparation, the vial containing the reaction mixture is heated in a boiling water bath for 10 minutes and then allowed to cool for 15 minutes at room temperature. nih.gov
Time: The incubation time required to achieve high radiolabeling efficiency is another important factor. For some 99mTc-labeled compounds, an incubation time of 15 minutes has been found to be optimal. nih.gov
The table below summarizes the optimal conditions for labeling depreotide with 99mTc based on available research. nih.gov
| Parameter | Optimal Condition |
| pH | ~6.0 |
| Temperature | < 15°C |
| Incubation Time | Varies, but can be as short as 15 minutes |
Radiochemical Purity and Stability Assessment in Research Environments
Ensuring the radiochemical purity and stability of this compound is paramount for its effective and safe use. A radiochemical purity of at least 90% is required for clinical administration. rxlist.comfda.gov
Analytical Techniques for Radiochemical Purity Determination (e.g., RP-HPLC, paper chromatography)
Several analytical techniques are employed to assess the radiochemical purity of this compound. These methods separate the desired labeled compound from potential impurities such as free pertechnetate and hydrolyzed-reduced technetium.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique used to separate and quantify the different chemical species in the radiopharmaceutical preparation. nih.gov It can distinguish between the desired this compound complex and any impurities. nih.gov
Paper Chromatography: Paper chromatography is a simpler and more rapid method often used for routine quality control. nih.govyoutube.com Different solvent systems can be used to separate the components based on their differential migration on the chromatography paper. fda.gov For instance, in one method, two Gelman ITLC-SG strips are used with two different developing solvents: saturated sodium chloride solution and a 1:1 mixture of methanol (B129727) and 1M ammonium (B1175870) acetate. fda.gov
Instant Thin-Layer Chromatography (ITLC): ITLC is a commonly used rapid chromatographic method for the quality control of 99mTc-radiopharmaceuticals. nih.govsnmjournals.org
The following table outlines a typical paper chromatography procedure for assessing the radiochemical purity of this compound. fda.gov
| Component | Chromatographic System | Purpose |
| Strip 1 | Gelman ITLC-SG with Saturated Sodium Chloride Solution | Separates hydrolyzed-reduced 99mTc |
| Strip 2 | Gelman ITLC-SG with 1:1 Methanol:1M Ammonium Acetate | Separates free pertechnetate |
In Vitro Radiochemical Stability under Physiological Conditions (e.g., serum incubation, cysteine challenge)
The stability of the this compound complex is assessed under conditions that mimic the physiological environment to ensure it remains intact after administration.
Serum Incubation: The radiolabeled compound is incubated in human serum at 37°C for extended periods (e.g., up to 8 hours) to evaluate its stability in the presence of plasma proteins and other biological components. nih.gov
Cysteine Challenge: A cysteine challenge test can be performed to assess the stability of the 99mTc-peptide bond. Cysteine, an amino acid, can potentially compete with the depreotide for binding to the technetium. The resistance of the complex to this challenge indicates its stability.
Studies have shown that some 99mTc-labeled compounds exhibit good in vitro stability for up to 8 hours in both 0.9% saline and human serum at 37°C. nih.gov
Assessment of Oxidation Susceptibility and Technetium Loss
The technetium complex in depreotide is susceptible to oxidation, which can lead to the loss of the radionuclide from the peptide and the reformation of pertechnetate. nih.gov This can be caused by the presence of oxidizing agents or exposure to air. rxlist.comsnmjournals.org Antioxidants, such as ascorbic acid and gentisic acid, can be included in the formulation to protect against this degradation and improve the in vitro stability of the radiopharmaceutical. nih.govnih.gov
Advanced Radiochemical Characterization Techniques
To gain a deeper understanding of the structure and properties of the this compound complex, advanced characterization techniques are employed. To overcome the challenges of working with the short-lived 99mTc, the long-lived isotope technetium-99 (B83966) (99Tc) is often used for these studies. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the complex, helping to confirm its identity and structure. nih.gov
Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the functional groups involved in the coordination of the technetium atom. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly applicable to the radioactive 99mTc, NMR can be used to characterize the non-radioactive components of the formulation.
These advanced techniques have revealed that the radiolabeling of depreotide can result in the formation of two isomeric products, which can be separated by HPLC. nih.gov The reaction conditions can be adjusted to favor the formation of one isomer over the other. nih.gov
Structural Elucidation of this compound Diastereomers (e.g., Syn and Anti isomers)
The complexation of technetium-99m with depreotide results in the formation of two diastereomers, identified as syn and anti isomers. These isomers arise from the stereochemistry of the technetium core. The syn diastereomer is the predominant form in the prepared radiopharmaceutical, with an approximate anti to syn ratio of 10:90. nih.govacs.org Structural elucidation has demonstrated that the syn isomer possesses a folded, conformationally constrained structure. nih.govacs.org
The two diastereomers exhibit different biological affinities and uptake characteristics. The syn diastereomer shows a higher affinity for the somatostatin (B550006) receptor and greater tumor uptake compared to the anti diastereomer. nih.govacs.org Despite these differences, both isomers are considered effective for imaging somatostatin receptor-positive tumors. nih.govacs.org
| Diastereomer | Receptor Affinity (IC50) | Tumor Uptake (%ID/g) |
|---|---|---|
| Syn | 0.15 nM | 6.58% |
| Anti | 0.89 nM | 3.38% |
| Free Peptide | 7.4 nM | N/A |
Spectroscopic and Chromatographic Methods for Complex Characterization
A combination of spectroscopic and chromatographic techniques is employed for the characterization and quality control of this compound. These methods are crucial for separating and identifying the diastereomers and ensuring the purity of the radiopharmaceutical.
Chromatographic Methods:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique used to separate the syn and anti diastereomers. nih.govacs.org In this method, the anti diastereomer is observed to elute earlier than the later-eluting syn diastereomer. nih.govacs.org
Spectroscopic Methods:
Several spectroscopic techniques are utilized to confirm the identity and structure of the diastereomers:
Proton Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in providing evidence for the folded and conformationally constrained structure of the predominant syn diastereomer. nih.govacs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is also used to confirm the identity of the syn and anti diastereomers. nih.govacs.org
Fast-Atom Bombardment Mass Spectrometry (FAB-MS): This technique has been used to characterize the depreotide peptide prior to labeling. researchgate.net
The following table summarizes the analytical methods used in the characterization of this compound:
| Method | Purpose |
|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of syn and anti diastereomers |
| Proton Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of diastereomers |
| Circular Dichroism (CD) Spectroscopy | Confirmation of diastereomer identity |
| Fast-Atom Bombardment Mass Spectrometry (FAB-MS) | Characterization of the depreotide peptide |
Molecular Mechanisms of Action and Target Interaction Studies
Somatostatin (B550006) Receptor Subtype (SSTR) Expression and Distribution in Preclinical Research Models
Preclinical research has been instrumental in characterizing the expression and distribution of somatostatin receptor subtypes, providing a foundational understanding of the targets for Technetium Tc-99m depreotide (B549328). Somatostatin receptors are known to be present in normal tissues such as the brain, gastrointestinal tract, pancreas, kidneys, spleen, prostate, and thyroid. nih.gov Notably, their expression is often significantly upregulated in various tumors, including neuroendocrine tumors, central nervous system tumors, breast cancer, and lymphoid tissues. nih.gov
Studies utilizing preclinical models, such as the AR42J rat pancreatic tumor cell line, which is known to express a high density of SSTRs, have been crucial. nih.gov These models are essential for evaluating the binding characteristics and in vivo behavior of somatostatin analogues like depreotide. nih.govnih.gov Research has also extended to various other cancer cell lines, such as the human non-small cell lung cancer (NSCLC) A549 cell line and the human lung carcinoma SPC-A1 cell line, to investigate the potential of Technetium Tc-99m depreotide as an imaging agent. nih.govnih.gov
Depreotide exhibits a distinct binding profile, showing a high affinity for somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, and SSTR5). nih.govnih.gov This broader binding spectrum distinguishes it from other somatostatin analogues like octreotide (B344500) and its derivatives, which primarily target SSTR2. nih.gov The ability of [99mTcO]depreotide to bind to multiple SSTR subtypes suggests its potential utility in diagnosing a wider array of tumor types. nih.gov For instance, while SSTR2 is predominantly expressed in many neuroendocrine tumors, other subtypes like SSTR3 and SSTR5 are also found in various cancers, sometimes with higher expression levels than SSTR2. mdpi.com Studies in esophageal cancer have shown that adenocarcinomas express different amounts of SSTRs, with SSTR2A, SSTR2B, SSTR3, and SSTR5 being analyzed. nih.govnih.gov This multi-receptor affinity is a key characteristic of depreotide, potentially enhancing its diagnostic reach.
A variety of techniques are employed to analyze SSTR expression in both preclinical and clinical samples. Immunohistochemistry (IHC) is a widely used method to visualize the presence and localization of SSTR proteins within tissue specimens. nih.govfrontiersin.org IHC allows for a semi-quantitative assessment of protein expression, often scored based on the percentage of immunoreactive cells and staining intensity. frontiersin.org For example, studies have used IHC to examine the expression of SSTR2A, SSTR2B, SSTR3, and SSTR5 in esophageal carcinoma samples. nih.gov
Molecular techniques provide a more quantitative and sensitive analysis of SSTR expression. asco.org Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a powerful tool for measuring the mRNA levels of different SSTR subtypes. nih.govnih.gov This method allows for the quantification of gene expression and can reveal the relative abundance of each SSTR subtype within a tumor. nih.gov For example, quantitative real-time RT-PCR has been used to measure the quantity of mRNA for SSTR-1, 2A, 3, 4, and 5 in neuroendocrine tumors. nih.gov These molecular methods, in conjunction with IHC, provide a comprehensive picture of SSTR expression patterns, which is crucial for understanding the potential utility of SSTR-targeting agents like this compound. asco.orgjst.go.jp
Ligand-Receptor Binding Kinetics and Affinity Profiling of Depreotide Analogs
The efficacy of this compound as an imaging agent is fundamentally dependent on the binding kinetics and affinity of the depreotide ligand for its target somatostatin receptors. nih.gov Detailed in vitro studies are essential to characterize these interactions and to select promising candidates for further development. researchgate.net
In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand and its receptor. nih.gov These assays are typically performed using cell lines or isolated cell membranes that express the target receptors. nih.govresearchgate.net
Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of a radioligand for its receptor, and the maximum number of binding sites (Bmax). researchgate.netnih.gov In these assays, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached. nih.gov
Competition Binding Assays: These assays are used to determine the relative binding affinity of an unlabeled compound (the competitor) by measuring its ability to displace a radiolabeled ligand of known high affinity from the receptor. nih.govmerckmillipore.com The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. nih.govnih.gov This value is a key indicator of the ligand's receptor affinity. nih.gov For instance, the binding affinities of depreotide and its diastereomers have been evaluated using competition assays with isolated AR42J rat pancreatic tumor membranes. nih.gov
The binding affinity of this compound and its components has been quantified through the determination of IC50 values. In studies using AR42J tumor cell membranes, the unlabeled depreotide peptide (P829) exhibited an IC50 value of 7.4 nM. nih.gov Interestingly, the technetium-complexed forms showed significantly higher affinities. The syn diastereomer of [99mTcO]depreotide demonstrated a very high affinity with an IC50 of 0.15 nM, while the anti diastereomer had a slightly lower but still potent affinity with an IC50 of 0.89 nM. nih.gov This indicates that the process of radiolabeling and the resulting conformation of the complex can enhance the binding to the somatostatin receptor.
Table 1: IC50 Values for Depreotide and its Diastereomers
| Compound | IC50 (nM) |
|---|---|
| Depreotide (uncomplexed) | 7.4 nih.gov |
| syn [99mTcO]depreotide | 0.15 nih.gov |
| anti [99mTcO]depreotide | 0.89 nih.gov |
Data from competitive binding assays using AR42J rat pancreatic tumor membranes.
The conformation of the radiocomplex plays a critical role in its binding affinity for the target receptor. For this compound, the complexation with technetium results in the formation of two diastereomers, syn and anti. nih.govnih.gov Spectroscopic analysis, including proton NMR and circular dichroism, has revealed that the predominant syn diastereomer adopts a folded, conformationally constrained structure. nih.gov
Specificity and Selectivity of Depreotide Binding to SSTR2
This compound is a synthetic peptide analog of somatostatin designed for diagnostic imaging. Its efficacy hinges on its ability to bind with high affinity and selectivity to somatostatin receptors (SSTRs), which are often overexpressed on the surface of various tumor cells. nih.gov Extensive in vitro studies and animal models have demonstrated that depreotide binds with high affinity to SSTR subtypes 2, 3, and 5. nih.govrxlist.com This broad-spectrum binding to multiple SSTR subtypes may allow for the imaging of a wider range of tumors compared to analogs with more restricted receptor affinity. nih.gov
The binding affinity of Tc-99m depreotide is a critical factor in its performance as an imaging agent. The syn diastereomer of [⁹⁹ᵐTcO]depreotide, which is the predominant form in the clinical preparation, exhibits a slightly higher affinity for the somatostatin receptor (IC₅₀ = 0.15 nM) compared to the anti diastereomer (IC₅₀ = 0.89 nM). nih.gov Both forms, however, show significantly higher affinity than the unchelated depreotide peptide (IC₅₀ = 7.4 nM). nih.gov This high affinity ensures strong and persistent binding to SSTR-positive tissues, which is essential for obtaining clear and stable images during scintigraphy.
Comparative Binding Studies with Other Somatostatin Analogs
To understand the unique characteristics of Tc-99m depreotide, its binding profile is often compared with other somatostatin analogs, most notably octreotide and its derivatives. While octreotide-based radiopharmaceuticals primarily target SSTR2, depreotide's ability to bind to SSTR2, SSTR3, and SSTR5 offers a different diagnostic spectrum. nih.gov
In a small cell lung cancer (SCLC) animal model, the tumor uptake of ¹¹¹In-DTPA-octreotide was found to be higher than that of Tc-99m depreotide at 2, 4, and 24 hours post-injection. nih.gov However, another therapeutic analog, ¹⁷⁷Lu-DOTA-Tyr³-octreotate, demonstrated the highest tumor uptake at 24 hours. nih.gov These differences in biodistribution and tumor uptake underscore the distinct properties of each analog, which may be influenced by factors such as their affinity for different SSTR subtypes and their pharmacokinetic profiles. nih.gov
Table 1: Comparative Binding Affinities (IC₅₀ in nM) of Somatostatin Analogs to Human SSTR Subtypes| Analog | SSTR2 | SSTR3 | SSTR5 |
|---|---|---|---|
| [⁹⁹ᵐTcO]depreotide (syn isomer) | High Affinity (IC₅₀ = 0.15) nih.gov | Binds nih.govnih.gov | Binds nih.govnih.gov |
| [⁹⁹ᵐTcO]depreotide (anti isomer) | High Affinity (IC₅₀ = 0.89) nih.gov | Binds nih.gov | Binds nih.gov |
| Octreotide | High Affinity nih.gov | Low to No Affinity nih.gov | Moderate Affinity nih.gov |
Cellular Internalization and Efflux Mechanisms of Tc-99m Depreotide in Preclinical Cell Lines
Following the binding of Tc-99m depreotide to SSTRs on the cell surface, a crucial subsequent step for effective imaging is the internalization of the radiopharmaceutical into the target cell. This process of cellular uptake and retention is vital for achieving a high signal-to-background ratio in diagnostic scans. Preclinical studies using various cancer cell lines have been instrumental in elucidating the mechanisms governing the internalization and efflux of Tc-99m depreotide.
Quantitative Assessment of Internalized and Surface-Bound Fractions
The internalization of Tc-99m depreotide is an active, temperature-dependent process. nih.gov In studies with the human non-small cell lung cancer cell line A549, the uptake rate of Tc-99m depreotide increased with rising temperature, reaching a maximum at 60 minutes at 37°C. nih.gov The retention half-time at this temperature was found to be 48 minutes. nih.gov
In AR-42-J cells, which are derived from a rat pancreatic tumor, approximately 90% of the SSTR2 agonist is internalized. preprints.org In contrast, a significant portion of SSTR2 antagonists remains on the cell membrane. preprints.org This difference in internalization kinetics between agonists and antagonists can have significant implications for their use in diagnostics and therapy.
Table 2: Cellular Uptake and Internalization of Tc-99m Depreotide| Cell Line | Parameter | Finding | Reference |
|---|---|---|---|
| A549 (Human NSCLC) | Optimal Uptake Time (at 37°C) | 60 minutes | nih.gov |
| A549 (Human NSCLC) | Retention Half-Time (at 37°C) | 48 minutes | nih.gov |
| AR-42-J (Rat Pancreatic Tumor) | Internalized Fraction (Agonist) | ~90% | preprints.org |
Receptor-Mediated Endocytosis Pathways
The primary mechanism by which Tc-99m depreotide enters the cell is receptor-mediated endocytosis. This intricate process begins with the binding of the radiolabeled peptide to the SSTR on the cell surface. This binding event triggers a conformational change in the receptor, leading to the clustering of receptor-ligand complexes in specialized regions of the plasma membrane known as clathrin-coated pits. These pits then invaginate and pinch off to form intracellular vesicles, carrying the Tc-99m depreotide into the cytoplasm. The subsequent intracellular trafficking of these vesicles determines the ultimate fate and retention of the radiopharmaceutical within the cell.
Post-Binding Intracellular Signaling Pathways Modulated by Depreotide (Preclinical Context)
As a somatostatin analog, depreotide acts as an agonist at the SSTRs, meaning it mimics the action of the natural ligand, somatostatin. nih.gov The binding of depreotide to SSTRs, particularly SSTR2, initiates a cascade of intracellular signaling events that are primarily mediated by inhibitory G-proteins (Gαi). nih.gov
Activation of the SSTR by depreotide leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the production of the second messenger cyclic AMP (cAMP). researchgate.net The resulting decrease in intracellular cAMP levels has widespread effects on cellular function, including the inhibition of hormone secretion and the modulation of cell proliferation. researchgate.netresearchgate.net
Furthermore, SSTR activation can influence ion channel activity, leading to hyperpolarization of the cell membrane. This is achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels. researchgate.net
Another important signaling pathway modulated by SSTR activation is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov By activating protein tyrosine phosphatases (PTPs), SSTRs can dephosphorylate and inactivate key components of the MAPK pathway, such as extracellular signal-regulated kinases (ERK1/2), leading to an anti-proliferative effect. nih.gov The activation of SSTRs can also influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. nih.govresearchgate.net
Preclinical Pharmacological and Pharmacodynamic Investigations of Technetium Tc 99m Depreotide
In Vitro Receptor Binding and Functional Assays
Cell-Based Assays for Ligand-Receptor Interaction
Technetium Tc-99m depreotide (B549328) is a diagnostic radiopharmaceutical that demonstrates a high affinity for somatostatin (B550006) receptors (SSTRs), which are often overexpressed in various tumors. fda.govnih.gov In vitro studies using human cell lines have shown that the depreotide peptide, without the technetium-99m radiolabel, specifically binds to SSTR subtypes 2, 3, and 5. rxlist.com This binding is a critical aspect of its mechanism of action, allowing for the targeted imaging of tissues expressing these receptors. nih.gov
Internalization and externalization studies are crucial for understanding the cellular fate of the radiolabeled peptide. In one study using A549 human non-small cell lung cancer cells, the internalization rate of a novel ⁹⁹mTc-HYNIC-depreotide formulation increased over time at 37°C, reaching a peak of 84.4% at 120 minutes. nih.gov Conversely, the externalization rate remained low, at less than 20%. nih.gov Another study with A549 cells found that the maximum uptake of ⁹⁹mTc-depreotide occurred at 60 minutes at 37°C, with a half-retention time of 48 minutes. nih.gov These findings suggest that once internalized, the radiopharmaceutical is retained within the target cells, a desirable characteristic for imaging agents.
The binding affinity of radiolabeled compounds can be determined through various assays. chelatec.com Competitive binding assays, for instance, can determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound. chelatec.commerckmillipore.com These assays are essential to confirm that the radiolabeling process does not significantly compromise the peptide's ability to bind to its target receptor. chelatec.com
Table 1: In Vitro Cell-Based Assay Data for Technetium Tc-99m Depreotide and Analogs
| Cell Line | Compound | Parameter | Value | Reference |
|---|---|---|---|---|
| A549 | ⁹⁹mTc-HYNIC-depreotide | Peak Internalization (at 120 min) | 84.4% | nih.gov |
| A549 | ⁹⁹mTc-HYNIC-depreotide | Externalization Rate | <20% | nih.gov |
| A549 | ⁹⁹mTc-depreotide | Time to Maximum Uptake (at 37°C) | 60 min | nih.gov |
Assessment of Functional Activity of Depreotide Peptide (without Tc-99m)
The depreotide peptide, as a somatostatin analog, is designed to mimic the natural hormone's function. nih.gov Somatostatin and its analogs typically act as inhibitors of cell growth and hormone secretion after binding to their receptors. nih.gov In vitro and animal model studies have confirmed that the depreotide peptide binds to SSTR subtypes 2, 3, and 5. rxlist.com It is noteworthy that SSTR3 is also a receptor site for vasoactive intestinal peptide (VIP); however, the potential for VIP-stimulating activity by depreotide has not been formally studied. rxlist.com To assess any immediate physiological effects, glucose tolerance tests were conducted in healthy volunteers after the administration of the non-radiolabeled depreotide peptide, and the results were normal. rxlist.com
In Vivo Preclinical Pharmacokinetics in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
The pharmacokinetic profile of this compound has been evaluated in various animal models. Following intravenous administration, the radioactivity from this compound exhibits a three-exponential phase elimination from the blood. rxlist.com
In a study using a rabbit tumor model with squamous carcinoma, Technetium-99m-(V)dimercaptosuccinic acid, another technetium-based imaging agent, showed a bi-exponential blood clearance with half-lives of 27 and 352 minutes in tumor-bearing rabbits. nih.gov While a different compound, this provides context for the clearance patterns of technetium-labeled substances.
Studies on a novel ⁹⁹mTc-HYNIC-depreotide in nude mice bearing human lung carcinoma xenografts demonstrated high tumor uptake. nih.gov The biodistribution showed rapid blood clearance with minimal uptake by most non-target organs. nih.gov Another study in horses with Tc99m-IDP, a bone-imaging agent, found a blood clearance half-time of 29.6 ± 2.3 minutes. nih.gov
Organ-Specific Uptake and Retention in Preclinical Models
Preclinical studies have detailed the distribution of this compound in various organs. In nude mice with human lung carcinoma tumors, a novel ⁹⁹mTc-HYNIC-depreotide showed a high tumor uptake of 4.05 ± 0.04% of the injected dose per gram (%ID/g) at 1.5 hours post-injection, which remained high at 2.51 ± 0.06 %ID/g at 4 hours. nih.gov This resulted in high tumor-to-lung, tumor-to-muscle, and tumor-to-blood activity ratios. nih.gov
In contrast to some other imaging agents, this compound shows very little gastrointestinal activity. sakura.ne.jp Studies in rabbits have shown that the major organs for biodistribution of a similar technetium-labeled compound include bone, kidneys, and the bladder. nih.gov In human studies, the highest activity of Tc-99m depreotide is observed in the kidneys, with significant uptake also seen in the liver and spleen. sakura.ne.jpresearchgate.net Normal lung tissue shows very faint uptake, which makes the agent particularly suitable for detecting lung tumors. sakura.ne.jp Notably, there is a lack of uptake in the brain, suggesting potential utility for detecting cerebral metastases. sakura.ne.jp
Table 2: Biodistribution of ⁹⁹mTc-HYNIC-depreotide in Tumor-Bearing Nude Mice
| Time Post-Injection | Tumor Uptake (%ID/g) |
|---|---|
| 1.5 hours | 4.05 ± 0.04 |
| 4 hours | 2.51 ± 0.06 |
Data from a study with a novel ⁹⁹mTc-HYNIC-depreotide formulation in mice with SPC-A1 human lung carcinoma xenografts. nih.gov
Clearance Mechanisms (e.g., renal clearance)
The primary route of excretion for this compound is through the kidneys. nih.govsakura.ne.jp Pharmacokinetic studies have shown that the radioactivity is cleared from the body via renal mechanisms. rxlist.com In a study with a rabbit model, a technetium-labeled compound exhibited bi-exponential cumulative urine excretion. nih.gov
In humans, approximately 12% of the injected radioactivity is excreted in the urine within the first 12 hours. rxlist.com The clearance of the remaining radioactivity has not been fully characterized. rxlist.com The predominant renal excretion pathway is a key feature of this compound's pharmacokinetic profile. sakura.ne.jp
Principles of Radiopharmaceutical Imaging and Research Methodologies Utilizing Technetium Tc 99m Depreotide
Fundamental Principles of Single-Photon Emission Computed Tomography (SPECT) for Radioligand Imaging
Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging modality that generates three-dimensional images of the distribution of a radiopharmaceutical within a subject. This technique relies on the detection of single gamma photons emitted by a radionuclide, such as Technetium-99m, which is attached to a biologically active molecule, or ligand. The resulting images provide a map of functional information, such as receptor density or metabolic activity, depending on the properties of the radioligand.
The basic principle of SPECT involves the administration of a radiopharmaceutical to the subject, which then distributes throughout the body according to its biological properties. A gamma camera, which can rotate around the subject, detects the emitted gamma rays. By acquiring a series of two-dimensional projection images from multiple angles, a three-dimensional reconstruction of the radiotracer distribution can be generated using computer algorithms. This tomographic capability allows for improved localization and quantification of radiotracer uptake compared to planar imaging.
Technetium-99m (99mTc) is the most commonly used radionuclide in diagnostic nuclear medicine due to its nearly ideal physical properties for SPECT imaging. Its widespread use stems from a combination of favorable characteristics that ensure high-quality images with a relatively low radiation dose to the subject.
One of the most significant advantages of 99mTc is its emission of a single, monochromatic gamma ray with an energy of 140 keV. This energy is high enough to penetrate tissues and exit the body to be detected by the gamma camera, yet low enough to be efficiently and effectively collimated, leading to good spatial resolution in the resulting images. The 140 keV photopeak is also well-suited for the sodium iodide crystals used in most gamma cameras, maximizing detection efficiency.
Furthermore, 99mTc has a relatively short physical half-life of 6.02 hours. This half-life is long enough to allow for the synthesis of the radiopharmaceutical, its administration, and the imaging procedure, but short enough to minimize the radiation exposure to the subject and allow for repeat studies in a relatively short period. The decay of 99mTc to its ground state, Technetium-99 (B83966) (99Tc), involves isomeric transition, which is associated with minimal particulate emissions (beta radiation), further contributing to a lower radiation dose for the subject.
The convenient availability of 99mTc from a Molybdenum-99/Technetium-99m generator system also contributes to its widespread clinical and preclinical use. This system allows for on-site elution of 99mTc, providing a reliable and cost-effective supply of the radionuclide.
Table 1: Key Gamma Emission Characteristics of Technetium-99m
| Property | Value | Significance in SPECT Imaging |
| Primary Photon Energy | 140.5 keV | Optimal for detection by gamma cameras and efficient collimation. |
| Physical Half-life | 6.02 hours | Allows sufficient time for imaging while minimizing radiation dose. |
| Decay Mode | Isomeric Transition | Minimal particulate radiation, leading to lower patient dose. |
| Photon Abundance | ~89% | High photon flux contributes to better image quality. |
The signal in SPECT imaging with a radioligand like Technetium Tc-99m Depreotide (B549328) originates from the specific binding of the radiopharmaceutical to its target, in this case, somatostatin (B550006) receptors (SSTRs). The fundamental principle governing this interaction is the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.
The Depreotide peptide is a synthetic analogue of somatostatin and has a high affinity for several SSTR subtypes, particularly SSTR2, SSTR3, and SSTR5. nih.gov When Technetium Tc-99m Depreotide is introduced into the body, it circulates and binds to these receptors, which may be overexpressed on the surface of various cells, including many types of tumor cells. The concentration of the radioligand in a particular tissue is therefore proportional to the density of the SSTRs in that tissue.
The gamma camera detects the photons emitted from the 99mTc that is concentrated at these receptor sites. The intensity of the signal from a specific region is directly related to the amount of radioligand bound. This allows for the in vivo visualization and quantification of SSTR expression. The binding is a dynamic process, and the signal intensity at any given time is a function of the rates of association and dissociation of the radioligand with the receptor, as well as the clearance of the unbound radioligand from the surrounding tissues. A high specific binding to the target with low non-specific binding to other tissues is crucial for generating a high-contrast image, where the target tissue is clearly distinguishable from the background.
Image Acquisition and Reconstruction Methodologies in Preclinical SPECT Research
The quality and quantitative accuracy of SPECT images in preclinical research are heavily dependent on the methodologies used for data acquisition and subsequent image reconstruction. These processes must be carefully optimized to account for the specific characteristics of the radiopharmaceutical and the small scale of the animal models being studied.
In preclinical SPECT imaging with this compound, several acquisition parameters must be optimized to achieve high-quality images. These parameters include the choice of collimator, the energy window settings, the number of projections, and the acquisition time per projection.
Collimator Selection: For small animal imaging, high-resolution pinhole collimators are often preferred over the parallel-hole collimators typically used in clinical settings. Pinhole collimators can provide superior spatial resolution, which is essential for visualizing small structures in rodents. The size of the pinhole aperture is a critical parameter, with smaller apertures providing higher resolution but lower sensitivity. A balance must be struck to achieve adequate image quality within a reasonable scan time.
Energy Window: An appropriate energy window should be centered over the 140.5 keV photopeak of 99mTc. A typical setting is a 15-20% window (e.g., 126.5-154.6 keV). numberanalytics.com A narrower window can reduce the contribution of scattered photons, which degrade image contrast, but at the cost of reduced sensitivity. The use of a secondary scatter window can also be employed for more accurate scatter correction during reconstruction. nih.gov
A study on optimizing SPECT parameters for another 99mTc-labeled tracer, [99mTc]TRODAT-1, found that uptake duration and time per projection were the most dominant factors affecting image quality. plos.org While specific optimization studies for preclinical this compound imaging are not extensively published, the principles remain the same, and protocols are often adapted from similar 99mTc-based radiopharmaceuticals.
Once the projection data are acquired, a three-dimensional image of the radiotracer distribution must be reconstructed. The choice of reconstruction algorithm significantly influences the quality and quantitative accuracy of the final SPECT images. The two main classes of reconstruction algorithms are analytical methods and iterative methods.
Filtered Back-Projection (FBP): This is a traditional and computationally fast analytical method. It involves filtering the projection data to reduce noise and blurring, followed by back-projecting the filtered data into the image space. While fast, FBP can be susceptible to artifacts, particularly streak artifacts, and it does not accurately model the physical processes of photon attenuation and scatter, which can lead to inaccuracies in quantification.
Iterative Reconstruction Algorithms: These methods, such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subsets Expectation Maximization (OSEM), have become the standard in modern SPECT imaging. viamedica.pl Iterative algorithms start with an initial estimate of the image and then iteratively refine this estimate by comparing the forward-projected data from the current estimate with the actual measured projection data. This process allows for the incorporation of more accurate models of the imaging physics, including corrections for attenuation, scatter, and the collimator-detector response.
OSEM is an accelerated version of MLEM that uses subsets of the projection data in each iteration, significantly reducing the computation time. viamedica.pl Studies have shown that OSEM provides superior image quality with better contrast and lower noise compared to FBP. nih.gov For quantitative SPECT with 99mTc, iterative reconstruction with a high number of iterations and subsets generally improves the accuracy of activity quantification, although it can also increase image noise if not properly regularized. nih.govopenmedscience.com
In preclinical research with this compound, the use of iterative reconstruction algorithms like OSEM is crucial for obtaining accurate quantitative data and high-quality images that can resolve small structures and subtle differences in radiotracer uptake.
Quantitative Analysis of SPECT Data in Research Settings
A key advantage of SPECT imaging in preclinical research is the ability to quantify the radiotracer uptake in specific tissues or organs. This quantitative data provides valuable insights into the biological processes being studied. For this compound, quantitative analysis allows for the assessment of somatostatin receptor density and can be used to monitor the response to therapies that affect receptor expression.
The most common method for quantitative analysis involves drawing regions of interest (ROIs) on the reconstructed SPECT images over the target tissues (e.g., a tumor) and reference tissues (e.g., muscle or blood pool). From these ROIs, various quantitative metrics can be derived.
A common metric is the tumor-to-background ratio (T/B) or tumor-to-organ ratio , which provides a measure of the specific uptake of the radiotracer in the tumor relative to non-target tissues. A higher T/B ratio indicates better tumor targeting and is a desirable characteristic for a radiopharmaceutical.
In a preclinical study comparing 99mTc-depreotide with other somatostatin analogs in a small cell lung cancer animal model, the biodistribution was quantified as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov This provides a direct measure of radiotracer accumulation in various organs.
Table 2: Representative Preclinical Research Findings for 99mTc-Somatostatin Analogues
| Radiotracer | Animal Model | Tumor Type | Quantitative Metric | Key Finding | Reference |
| 99mTc-Depreotide | Nude Mice | Small Cell Lung Cancer (NCI-H69) | %ID/g | Lower tumor uptake compared to 111In-DTPA-octreotide. | nih.gov |
| 99mTc-EDDA/HYNIC-TOC | Nude Mice | Pancreatic Cancer (AR42J) | Tumor-to-Kidney Ratio | Considerably higher tumor-to-kidney ratio compared to 111In-DTPA-octreotide. | researchgate.net |
| 99mTcL-sst2-ANT | ICR SCID Mice | Pancreatic Cancer (AR42J) | %ID/g in Tumor | 3.2% ID/g at 4 hours post-injection, which was blockable with co-administration of non-radioactive SS-14. | nih.gov |
Another important aspect of quantitative analysis is the use of standardized uptake values (SUVs), which are commonly used in PET imaging but are also being increasingly applied to quantitative SPECT. The SUV normalizes the measured radioactivity concentration in a region to the injected dose and the body weight of the subject, allowing for more standardized and comparable measurements across different studies and subjects.
The accuracy of quantitative SPECT is dependent on several factors, including the proper calibration of the SPECT system, accurate corrections for attenuation and scatter, and the use of appropriate reconstruction algorithms. With careful implementation, quantitative SPECT with this compound can be a powerful tool in preclinical research for evaluating new therapies and understanding the biology of somatostatin receptor-expressing tumors.
Region-of-Interest (ROI) Analysis for Radiotracer Uptake Quantification
Region-of-Interest (ROI) analysis is a fundamental technique in nuclear medicine imaging for the semi-quantitative assessment of radiotracer uptake within specific anatomical areas. In studies involving this compound, this method allows for the measurement of tracer concentration in tissues expressing somatostatin receptors (SSTRs). The process involves manually or automatically delineating a two-dimensional or three-dimensional region on the acquired images, such as those from a Single Photon Emission Computed Tomography (SPECT) scan. Once an ROI is defined over a target lesion or organ, software can calculate various parameters, the most common being the mean and maximum pixel intensity values within that region.
To normalize the uptake and account for variations in injected dose and patient/animal-specific factors, the uptake in the target ROI is often compared to that in a background or reference tissue ROI, where non-specific binding is expected. This results in the calculation of a target-to-background ratio. For instance, in the context of non-small-cell lung cancer staging with Tc-99m depreotide, quantitative analysis has been performed by calculating a ratio of uptake in lymph node stations to uptake in a reference area like the spine. nih.gov This semi-quantitative approach helps to standardize the interpretation of the scans and can improve diagnostic accuracy over purely visual assessment. nih.gov
The precision of ROI analysis is dependent on several factors, including the spatial resolution of the imaging system, the size of the ROI, and the contrast between the target and surrounding tissues. In preclinical settings, where the anatomical structures are much smaller, high-resolution imaging systems are crucial for accurate ROI placement and subsequent quantification.
Tracer Kinetic Modeling for Preclinical Radioligand Studies
Tracer kinetic modeling utilizes mathematical models to describe the time-varying distribution of a radiopharmaceutical in the body, providing quantitative physiological or biological parameters. radiologykey.com While simple ROI analysis at a single time point provides a static snapshot of uptake, dynamic imaging—acquiring a series of images over time—allows for the application of kinetic models to better understand the biological processes governing the radiotracer's behavior. radiologykey.com These models can differentiate between various stages of tracer kinetics, such as delivery to the tissue, extraction from the blood, and binding to specific receptors. radiologykey.com
For a preclinical radioligand like this compound, tracer kinetic modeling can offer deeper insights beyond simple biodistribution. By fitting the time-activity curves (TACs) obtained from dynamic SPECT imaging of ROIs, researchers can estimate parameters like the rate of receptor binding, dissociation, and internalization. These models typically require an "input function," which represents the concentration of the tracer in the arterial blood plasma over time. radiologykey.com This can be obtained through arterial blood sampling or derived from an image-based ROI over a large blood pool like the heart.
Compartmental models are commonly used, representing different physiological states of the tracer (e.g., in blood, in tissue, specifically bound). springernature.com For example, a two-tissue compartment model could be used to describe the kinetics of Tc-99m depreotide, separating its concentration into a non-specifically bound component and a specifically bound component to SSTRs. The parameters derived from such models, known as rate constants, provide quantitative data on receptor density and affinity in vivo, which is invaluable for the development and evaluation of new radiopharmaceuticals and for understanding disease pathophysiology in preclinical studies. springernature.com
Development and Validation of Preclinical Imaging Paradigms with Tc-99m Depreotide
Animal models are indispensable for the preclinical evaluation of radiopharmaceuticals like this compound. These models, typically involving mice or rats with induced or xenografted tumors, allow for the in-vivo assessment of the tracer's ability to target and visualize tissues expressing SSTRs. nih.gov A key application is in oncology research, particularly for tumors known to overexpress these receptors, such as neuroendocrine tumors and small cell lung cancer (SCLC). nih.govnih.gov
In a comparative study using nude mice with human SCLC xenografts, the biodistribution of Tc-99m depreotide was evaluated and compared to other SSTR-targeting radiopharmaceuticals. nih.gov The activity concentration, expressed as a percentage of the injected activity per gram of tissue (%IA/g), was measured in the tumor and various normal organs at different time points post-injection. nih.gov Such studies are crucial for determining the tumor-to-organ ratios, which are predictive of imaging contrast and potential diagnostic efficacy.
The findings from this SCLC animal model study indicated that while Tc-99m depreotide does accumulate in SSTR-positive tumors, its uptake characteristics and biodistribution profile differ from other agents. Specifically, the activity concentration of Tc-99m depreotide was found to be lower in the tumor compared to ¹¹¹In-DTPA-octreotide at 2, 4, and 24 hours post-injection. nih.gov Furthermore, Tc-99m depreotide showed significantly higher uptake in several normal tissues, including the lungs and liver, resulting in lower tumor-to-lung and tumor-to-liver activity concentration ratios. nih.gov This highlights the importance of using animal models to characterize the in-vivo properties of a radiotracer and to select the most promising candidates for clinical translation.
Table 1: Comparative Biodistribution of SSTR-Targeting Radiotracers in an SCLC Animal Model Data adapted from a study on nude mice with NCI-H69 human SCLC xenografts. nih.gov Values represent activity concentration (%IA/g).
| Radiotracer | Time Point | Tumor Uptake | Key Organ Uptake (Higher than other tracers) |
| This compound | 2-24 h | Lower than ¹¹¹In-DTPA-octreotide | Heart, Lungs, Liver, Salivary Glands, Spleen, Bone Marrow |
| ¹¹¹In-DTPA-octreotide | 2-24 h | Higher than Tc-99m depreotide | - |
| ¹⁷⁷Lu-DOTA-Tyr³-octreotate | 24 h | Highest among the three | - |
Achieving high-contrast resolution in preclinical SPECT imaging with this compound is paramount for accurately delineating small structures and quantifying uptake. Several methodological factors contribute to image quality. The choice of collimator is critical; pinhole collimators, for example, are often used in preclinical systems to achieve submillimeter spatial resolution, which is necessary for imaging small animals. researchgate.net
The inherent biodistribution of Tc-99m depreotide itself influences image contrast. While uptake in non-target organs like the liver and spleen is notable, studies have shown that the tracer's significant uptake in the bone and bone marrow of the thoracic cage (ribs, sternum, vertebrae) can produce a clear distinction between bone and adjacent lung tissue. researchgate.net This creates high-contrast resolution on thoracic SPECT images, which is advantageous for evaluating pulmonary nodules. researchgate.net
Furthermore, advanced image reconstruction algorithms are essential. These algorithms correct for physical degrading factors such as photon attenuation and scatter, and the blurring effect of the collimator-detector response. researchgate.net Iterative reconstruction methods, like ordered subset expectation maximization (OSEM), are standard in modern SPECT systems and significantly improve image quality compared to older filtered back-projection techniques. For preclinical systems, which can achieve very high resolutions, accurate correction for these physical effects is even more critical to maintain quantitative accuracy and image contrast. researchgate.net
Integration of Tc-99m Depreotide Imaging with Other Preclinical Imaging Modalities (e.g., Micro-CT)
The integration of functional imaging from SPECT with anatomical imaging from Computed Tomography (CT) in a single hybrid SPECT/CT system provides significant advantages in preclinical research. When imaging with this compound, the SPECT component reveals the functional information regarding SSTR expression, while the co-registered micro-CT scan provides a high-resolution anatomical map. nih.govbehinnegareh.com
This fusion of modalities is crucial for several reasons. Firstly, it allows for the precise anatomical localization of Tc-99m depreotide uptake. In a complex anatomical environment like a mouse, identifying whether tracer accumulation is within a specific organ, a tumor, or an adjacent structure is greatly facilitated by the CT data. snmmi.org Secondly, the CT data can be used for attenuation correction of the SPECT images. Photons emitted from deeper within the animal are more likely to be attenuated (absorbed or scattered) than those from the surface. An attenuation map generated from the CT scan allows for a more accurate reconstruction of the SPECT data, improving image quality and the accuracy of uptake quantification. nih.govnih.gov
In preclinical paradigms, this integrated approach enables comprehensive studies. For example, researchers can monitor tumor growth and changes in bone structure over time with micro-CT, while simultaneously assessing changes in SSTR expression with Tc-99m depreotide SPECT in response to therapy. behinnegareh.com This combination of functional and anatomical information from a single imaging session provides a more complete picture of disease progression and treatment efficacy in animal models. snmmi.org
Advanced Research Topics and Future Directions for Technetium Tc 99m Depreotide
Exploration of Novel Depreotide (B549328) Analogues for Enhanced Radiopharmaceutical Properties
The quest for improved radiopharmaceuticals is driving the exploration of new depreotide analogues. The primary goals are to boost the affinity and selectivity for somatostatin (B550006) receptors and to optimize the pharmacokinetic profile for better in vivo performance.
The interaction between a radiolabeled peptide and its target receptor is a critical determinant of imaging quality and therapeutic efficacy. Researchers are investigating various structural modifications to the depreotide molecule to enhance its binding characteristics. rxlist.com
One approach involves the modification of the chelator used to link the peptide to Technetium-99m. For instance, a study on a new depreotide analogue using 6-hydrazinopyridine-3-carboxylic acid (HYNIC) as a bifunctional chelator showed promising results for imaging somatostatin receptor-positive lung cancer. nih.gov This modification aims to create a more stable complex with improved tumor uptake.
Another strategy focuses on altering the peptide sequence itself. By substituting specific amino acids, researchers can influence the analogue's binding affinity for different somatostatin receptor (SSTR) subtypes. nih.gov Depreotide is known to bind to SSTR subtypes 2, 3, and 5. rxlist.com Tailoring analogues to bind with high affinity to a specific subtype that is overexpressed in a particular tumor type could lead to more precise targeting.
The following table summarizes key structural modifications and their impact on receptor binding, as observed in preclinical studies on various peptide-based radiopharmaceuticals.
| Structural Modification | Example | Impact on Receptor Affinity/Selectivity | Reference |
| Chelator Modification | Replacement of the original chelator with HYNIC in a depreotide analogue. | Resulted in a promising candidate for imaging somatostatin receptor-positive lung cancer. | nih.gov |
| Peptide Sequence Alteration | Introduction of a D-amino acid at the C-terminus of a neurotensin (B549771) analogue. | Resulted in high-affinity binding to the target receptor. | mdpi.com |
| Linker Modification | Altering the linker between the chelator and a PSMA-binding peptide. | Crucial role in tumor targeting and biodistribution, with a glycine-based linker showing optimized biodistribution. | mdpi.com |
| Pharmacophore Substitution | Substitution at the Gln-Trp site in bombesin (B8815690) derivatives. | Resulted in comparable or higher GRPR affinity than the reference compound. | semanticscholar.org |
The pharmacokinetic profile of a radiopharmaceutical dictates its distribution, metabolism, and excretion, which in turn affects image quality and non-target tissue radiation dose. Modifying the structure of depreotide analogues can significantly alter their in vivo behavior. mdpi.com
One key strategy is to adjust the lipophilicity of the molecule. For some receptor-binding agents, increasing lipophilicity through structural changes has been shown to improve uptake in the target organ. nih.gov However, for other peptides, a more hydrophilic profile might be desirable to enhance renal clearance and reduce background activity. The introduction of a glycine-based linker in a PSMA-binding tracer, for example, helped to optimize its biodistribution. mdpi.com
Another approach to modifying pharmacokinetics is to enhance the metabolic stability of the peptide. mdpi.com Peptides can be susceptible to degradation by enzymes in the body. By making strategic amino acid substitutions, such as incorporating D-amino acids or modifying the peptide backbone, researchers can create analogues that are more resistant to enzymatic breakdown, leading to prolonged circulation and higher tumor uptake. mdpi.com
Preclinical studies in animal models are essential for evaluating these modified pharmacokinetic profiles. nih.gov For example, in mice bearing human lung carcinoma tumors, a new ⁹⁹mTc-HYNIC-depreotide analogue demonstrated high tumor uptake and high tumor-to-lung and tumor-to-muscle activity concentration ratios. nih.gov
The table below outlines strategies for pharmacokinetic modification and their observed outcomes in preclinical research.
| Modification Strategy | Example | Effect on Pharmacokinetic Profile | Reference |
| Adjusting Lipophilicity | Introduction of an ether-oxygen into a Tc-99m complex. | Increased brain uptake of the imaging agent. | nih.gov |
| Enhancing Metabolic Stability | Substitution with an α-methyl-L-Trp in bombesin-derived ligands. | Enhanced in vivo stability, which is beneficial for targeted radiotherapy. | semanticscholar.org |
| Chelator and Linker Engineering | Use of a HYNIC chelator in a depreotide analogue. | Demonstrated high tumor uptake and favorable tumor-to-background ratios in a mouse model. | nih.gov |
| Albumin-Binding Domain | Conjugation of a palmitoyl (B13399708) group to a neurotensin analogue. | Preserved high-affinity binding and displayed very high internalization capacity in cancer cells. | mdpi.com |
Development of Theranostic Concepts Based on Depreotide Scaffolds (Preclinical and Theoretical)
The concept of theranostics, which combines diagnostic imaging and targeted therapy, represents a paradigm shift in personalized medicine. gehealthcare.co.uk The depreotide scaffold, with its ability to target somatostatin receptors, is an attractive platform for developing such theranostic agents. nih.gov
The core principle of peptide receptor radionuclide therapy (PRRT) is to deliver a cytotoxic radiation dose directly to tumor cells by attaching a therapeutic radionuclide to a targeting peptide like depreotide. researchgate.net The choice of radionuclide is critical and depends on factors such as its decay characteristics, physical half-life, and the size and location of the tumor. researchgate.net
For targeted radiotherapy, beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are commonly investigated. nih.gov ¹⁷⁷Lu is favored for its suitable physical half-life and beta emission energy, which is effective for treating smaller tumors while minimizing damage to surrounding healthy tissue. frontiersin.org ⁹⁰Y, with its higher energy beta particles, may be more suitable for larger tumors. nih.gov
Alpha-emitting radionuclides, such as Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb), are also gaining significant interest. nih.govnih.gov Alpha particles have a very short range but deposit a large amount of energy, making them highly effective at killing cancer cells with high specificity. dtu.dk Research is ongoing to develop stable chelation methods to link these therapeutic radionuclides to depreotide and other peptide scaffolds. nih.gov
The following table provides an overview of therapeutic radionuclides being explored for PRRT.
| Radionuclide | Type of Emission | Physical Half-life | Key Characteristics and Research Interest | Reference |
| Lutetium-177 (¹⁷⁷Lu) | Beta, Gamma | 6.7 days | Widely used in PRRT for neuroendocrine tumors; favorable decay properties for treating small to medium-sized tumors. | nih.govfrontiersin.org |
| Yttrium-90 (⁹⁰Y) | Beta | 2.7 days | Higher energy beta emission, potentially more effective for larger tumors. | nih.gov |
| Actinium-225 (²²⁵Ac) | Alpha | 10 days | Potent alpha emitter for targeted alpha therapy; promising results in preclinical and early clinical studies for various cancers. | nih.gov |
| Lead-212 (²¹²Pb) | Beta (decays to alpha-emitter Bismuth-212) | 10.6 hours | In vivo alpha generator; preclinical studies have shown tumor targeting and efficacy in neuroendocrine tumor models. | nih.gov |
Before any new theranostic agent can be considered for human use, it must undergo rigorous preclinical evaluation. nih.govnih.gov This process involves a series of in vitro and in vivo studies to assess the agent's efficacy and to characterize its behavior. nih.gov
In vitro studies are typically performed first to determine the binding affinity and specificity of the radiolabeled peptide for its target receptor on cancer cell lines. eur.nl Cellular uptake and internalization assays are also conducted to understand how the agent is processed by the cancer cells. mdpi.com
Following promising in vitro results, in vivo studies are conducted in animal models of cancer. nih.gov These studies assess the biodistribution of the theranostic agent, measuring its uptake in the tumor as well as in healthy organs and tissues. eur.nl The therapeutic efficacy is evaluated by monitoring tumor growth in treated animals compared to a control group. nih.gov For example, a preclinical study of ²¹²Pb-DOTAMTATE, a somatostatin analogue, demonstrated significant tumor growth inhibition and extended survival in a neuroendocrine tumor model. nih.gov
The table below summarizes the key steps in the preclinical evaluation of a novel theranostic agent.
| Evaluation Stage | Purpose | Typical Assays/Methods | Reference |
| In Vitro Characterization | To determine binding affinity, specificity, and cellular processing. | Radioligand binding assays, cell uptake and internalization studies, clonogenic survival assays. | nih.goveur.nl |
| In Vivo Biodistribution | To assess tumor targeting and accumulation in non-target organs. | SPECT or PET imaging, ex vivo tissue counting in animal models. | eur.nl |
| Preclinical Therapy Studies | To evaluate the anti-tumor efficacy. | Tumor growth inhibition studies in tumor-bearing animal models, monitoring of survival rates. | nih.gov |
| Dosimetry and Toxicity | To estimate radiation absorbed doses and assess potential side effects. | Dosimetric calculations based on biodistribution data, toxicology studies in animals. | nih.gov |
Investigation of Depreotide Interactions with Non-Somatostatin Receptor Targets in Preclinical Contexts
While the primary targets of depreotide are somatostatin receptors, there is some preclinical evidence suggesting potential interactions with other receptor systems. For instance, it has been noted that SSTR subtype 3, to which depreotide binds, also functions as a receptor site for vasoactive intestinal peptide (VIP). rxlist.com However, the functional implications of this, such as potential VIP-stimulating activity, have not been thoroughly investigated. rxlist.com
Furthermore, a preclinical study involving a new ⁹⁹mTc-HYNIC-depreotide analogue investigated its internalization rates in A549 human lung carcinoma cells. nih.gov While these cells are known to express somatostatin receptors, understanding the full spectrum of receptor interactions is an area of ongoing research. Future studies may explore whether depreotide or its analogues have clinically relevant affinities for other receptors, which could open up new diagnostic or therapeutic avenues or help to explain unexpected biodistribution patterns.
Methodological Advancements in Radiosynthesis and Quality Control for Research Scale
Progress in radiosynthesis and quality control is focused on creating more efficient, reliable, and user-friendly methods for preparing Technetium Tc-99m depreotide, particularly for research and small-scale clinical applications.
A significant goal in the development of Tc-99m radiopharmaceuticals is the creation of kits that allow for high-yield labeling without the need for post-labeling purification. researchgate.net This "ready-to-use" approach simplifies the preparation process, reduces handling time, and minimizes radiation exposure for personnel. researchgate.net Research in this area focuses on optimizing the formulation of lyophilized kits, which contain the depreotide peptide, a reducing agent (typically a stannous salt), and various stabilizers. The objective is to achieve a radiochemical purity (RCP) that consistently exceeds the clinically acceptable threshold of 95%. researchgate.netnih.gov
The development of bifunctional chelating agents (BFCAs) has been instrumental in this progress. nih.gov Ligands such as hydrazinonicotinamide (HYNIC) are attached to the peptide backbone and facilitate the stable coordination of the reduced Tc-99m metal. researchgate.net By carefully controlling the reaction conditions (e.g., pH, temperature, and reactant concentrations), researchers can achieve near-quantitative incorporation of the radionuclide, yielding a product with high RCP directly from the vial. nih.govnih.gov Studies on other Tc-99m labeled peptides have demonstrated the feasibility of achieving over 99% RCP without purification, a benchmark that is actively pursued for depreotide and its analogues. researchgate.net This approach is not only cost-effective but also crucial for ensuring consistent quality and facilitating multi-center clinical research. researchgate.netresearchgate.net
The transition from traditional benchtop synthesis to automated, microfluidic systems represents a major technological leap in radiopharmacy. nih.govki.se These systems utilize micro-scale chips with integrated channels, valves, and reaction chambers to perform multi-step chemical reactions in a highly controlled and automated fashion. nih.govki.se While much of the initial development has targeted PET radiotracers, the technology is increasingly being adapted for Tc-99m-based agents. ki.seki.se
The primary advantages of microfluidic synthesis include a significant reduction in the consumption of expensive precursors and reagents, faster reaction times due to enhanced heat and mass transfer, and improved reproducibility. nih.govki.se Automation minimizes manual intervention, thereby increasing operator safety and ensuring process consistency. nih.gov These platforms can support a "dose-on-demand" production model, which is highly efficient for both preclinical research and clinical settings with fluctuating patient needs. ki.se The development of cassette-based modules further simplifies the process, where sterile, single-use cassettes contain all the necessary reagents, making the system user-friendly and compliant with good manufacturing practices. ki.seki.se
Table 1: Comparison of Conventional and Advanced Radiosynthesis Methodologies
| Feature | Conventional "Hot Lab" Synthesis | Advanced (Purification-Free/Automated) Synthesis |
|---|---|---|
| Radiolabeling Process | Manual mixing of reagents in lead-shielded vials. | Automated, microprocessor-controlled mixing within a shielded module. nih.gov |
| Purification Requirement | May require post-labeling purification (e.g., HPLC, solid-phase extraction) to remove impurities. nih.gov | Designed to achieve >95% radiochemical purity, eliminating the need for further purification. researchgate.netresearchgate.net |
| Reagent Volume | Milliliter scale, leading to higher precursor consumption. | Microliter scale, significantly reducing reagent and precursor waste. nih.gov |
| Consistency & Reproducibility | Dependent on operator skill and technique. nih.gov | High consistency and reproducibility due to precise, automated control of reaction parameters. ki.se |
| Production Model | Batch production, often preparing multiple doses at once. | Enables "dose-on-demand" or single-dose production, improving efficiency. ki.se |
Computational Modeling and In Silico Approaches in Depreotide Radiopharmaceutical Design
The discovery and optimization of novel radiopharmaceuticals are increasingly driven by computational methods, often referred to as in silico or Computer-Aided Drug Design (CADD). nih.govbenthamscience.com These approaches use powerful software and algorithms to model, simulate, and predict the behavior of molecules, thereby accelerating the design-build-test cycle and reducing the reliance on costly and time-consuming experimental work. nih.gov For depreotide, these tools are invaluable for designing new analogues with enhanced affinity for somatostatin receptors (SSTRs), improved pharmacokinetic profiles, and better imaging characteristics.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (e.g., a depreotide analogue) within the active site of a target protein (e.g., a somatostatin receptor subtype). nih.govnih.gov The process involves generating numerous possible conformations of the ligand within the receptor's binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. frontiersin.org This allows researchers to virtually screen libraries of potential drug candidates and prioritize those with the highest predicted binding affinity for synthesis and experimental validation. researchgate.net
Following docking, molecular dynamics (MD) simulations are often employed to refine the results and assess the stability of the ligand-receptor complex over time. anu.edu.au An MD simulation models the movements of every atom in the complex within a simulated physiological environment (including water and ions), providing a dynamic view of the interaction. nih.govresearchgate.net A stable interaction in an MD simulation, where the ligand remains securely in the binding pocket, provides greater confidence that the compound will be an effective binder in vivo. nih.govfrontiersin.org For instance, studies on other SSTR2-targeting peptides have used docking and MD to confirm that designed analogues remain stable in the receptor's binding pocket. researchgate.net
Structure-Activity Relationship (SAR) studies aim to understand how specific changes in a molecule's chemical structure affect its biological activity. nih.govyoutube.com Computational chemistry provides a powerful platform for conducting in silico SAR studies. researchgate.netresearchgate.net Researchers can systematically modify a lead compound like depreotide—for example, by substituting different amino acids in the peptide sequence or altering the chelator—and then use computational methods like molecular docking to predict the impact of these changes on receptor binding affinity. researchgate.netnih.gov
This process helps to build a predictive model that correlates structural features with activity. nih.gov It can identify the key chemical groups (the pharmacophore) responsible for the desired biological effect, guiding the design of more potent and selective analogues. A computational SAR study can rapidly evaluate hundreds of virtual compounds, allowing chemists to focus their synthetic efforts on the most promising candidates, thereby saving significant time and resources. researchgate.netresearchgate.net
Beyond target binding, the clinical success of a radiopharmaceutical depends heavily on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. mdpi.com In silico models are now widely used to predict these properties, which are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov
Using a molecule's structure as input, these predictive models can estimate crucial parameters such as its solubility, cell permeability, plasma protein binding, and metabolic stability. nih.govnih.gov For a radiopharmaceutical like Tc-99m depreotide, these predictions are vital for forecasting its in vivo behavior: how it will distribute throughout the body, how quickly it will be cleared, and whether it is likely to accumulate in non-target organs like the liver or kidneys. nih.gov By identifying candidates with potentially unfavorable PK profiles at an early stage, in silico models help to reduce the risk of late-stage failures in preclinical or clinical development. nih.govnih.gov
Potential for this compound in Basic Biological Research
Beyond its clinical applications, this compound holds significant potential as a tool in basic biological research. Its ability to specifically bind to somatostatin receptors allows for the detailed investigation of various physiological and pathological processes in controlled laboratory settings. This radiolabeled peptide can serve as a valuable probe to explore the intricacies of receptor biology and related cellular functions.
This compound is an analog of the peptide contained in NeoTect, which is utilized for the detection of somatostatin receptor (SSTR)-expressing pulmonary masses. researchgate.net This characteristic makes it a suitable agent for studying the physiology and pathology of these receptors in experimental models. Somatostatin receptors are expressed in various tumors, including both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC). researchgate.net Furthermore, their presence on peritumoral blood vessels in several types of malignancies opens up avenues for research into vascular targeting. researchgate.net
In controlled experimental systems, such as cell cultures or animal models of disease, this compound can be used to:
Map Receptor Distribution: Researchers can visualize and quantify the expression and density of somatostatin receptors in different tissues and cell types under various physiological and pathological conditions.
Investigate Receptor Regulation: The radiotracer can help in studying how factors like disease progression, therapeutic interventions, or genetic modifications affect the expression and function of somatostatin receptors.
Model Disease States: In animal models of cancers known to express somatostatin receptors, this compound can be used to monitor tumor growth and receptor status non-invasively over time.
The interaction of this compound with somatostatin receptors provides a window into fundamental cellular processes. Upon binding to its receptor on the cell surface, the receptor-ligand complex is often internalized, a process critical for signal transduction and receptor regulation.
Detailed research findings in this area have elucidated the following:
Binding and Internalization Kinetics: Studies have been conducted to determine the kinetics of binding and internalization of radiolabeled somatostatin analogs in tumor models. For instance, research on a rat pancreatic tumor model has explored the synthesis, internalization kinetics, and biodistribution of similar compounds. alraziuni.edu.ye
Mechanism of Action: By tracing the path of this compound, researchers can investigate the molecular mechanisms that govern somatostatin receptor trafficking within the cell. This includes the pathways of endocytosis and the subsequent fate of the receptor and the radiolabeled peptide.
Therapeutic Implications: Understanding the internalization process is crucial for the development of targeted radionuclide therapies. The efficiency of internalization can directly impact the radiation dose delivered to the target cell, influencing the therapeutic efficacy of similar radiolabeled peptides.
Q & A
Q. What are the critical steps in synthesizing Tc-99m Depreotide for diagnostic imaging?
The synthesis involves complexing depreotide (a somatostatin analog) with reduced technetium-99m. Key steps include:
- Reduction of pertechnetate (TcO₄⁻): Using stannous chloride (SnCl₂) or other reductants in HCl medium to generate Tc(V) or Tc(IV) intermediates, which bind to the peptide’s chelating groups .
- Diastereomer control: The reaction produces syn and anti diastereomers, with the syn form predominating (~90%) due to conformational stability. RP-HPLC is used to isolate and characterize these isomers .
- Quality control: Radiochemical purity is assessed via ITLC (instant thin-layer chromatography) and HPLC, ensuring >90% labeling efficiency .
Q. How is the diagnostic accuracy of Tc-99m Depreotide validated in clinical research?
Validation relies on multicenter trials comparing scintigraphy results with histopathology. Key metrics include:
- Sensitivity (96.6%) and specificity (73.1%): Determined in phase III trials involving 114 patients with solitary pulmonary nodules (SPNs), using single-photon emission computed tomography (SPECT) imaging .
- Tumor-to-background ratio: Quantified via region-of-interest (ROI) analysis, with values ranging from 1.15 to 3.77 in malignant lesions .
- Negative predictive value (NPV): Reported as 100% in some studies, highlighting its utility in ruling out malignancy .
Q. What methodologies ensure radiochemical stability of Tc-99m Depreotide during storage?
Stability is maintained by:
- pH optimization: Formulations are buffered near physiological pH (6.0–7.5) to prevent hydrolysis or oxidation .
- Cold-chain storage: Lyophilized kits are stored at 2–8°C and reconstituted with sodium pertechnetate (Na⁹⁹ᵐTcO₄⁻) immediately before use .
- Radiolytic degradation mitigation: Antioxidants (e.g., ascorbic acid) are added to minimize free radical damage .
Advanced Research Questions
Q. How does diastereomerism impact the pharmacokinetics and imaging efficacy of Tc-99m Depreotide?
The syn diastereomer exhibits superior tumor uptake (6.58% ID/g vs. 3.38% ID/g for anti) due to its folded conformation, which enhances binding to somatostatin receptors (SSTR2/3/5). Key findings include:
- Binding affinity: Syn isomer has an IC₅₀ of 0.15 nM vs. 0.89 nM for the anti isomer, validated via competitive assays with radiolabeled octreotide .
- Implications for synthesis: Optimizing reaction conditions (e.g., pH, reductant concentration) favors syn isomer formation, improving diagnostic accuracy .
Q. What strategies mitigate false-positive results in Tc-99m Depreotide scintigraphy?
False positives arise from inflammatory lesions (e.g., granulomas) or structural anomalies (e.g., round atelectasis). Mitigation approaches include:
- Dual-modality imaging: Combining SPECT with CT to differentiate malignant uptake from benign structural changes .
- Receptor expression profiling: Pre-screening tumors for SSTR overexpression using immunohistochemistry .
- Pharmacokinetic analysis: Delayed imaging (e.g., 4–6 hours post-injection) reduces background uptake in inflammatory tissues .
Q. How can oxidation state adjustments improve Tc-99m Depreotide’s binding affinity?
Tc-99m’s oxidation state governs its coordination chemistry. For depreotide:
- Tc(V) intermediates: Form stable nitrido (Tc≡N) or oxo (Tc=O) cores, enhancing peptide chelation efficiency .
- Redox optimization: Controlled reduction of pertechnetate in HCl (0.1 M) ensures consistent Tc(V) formation, minimizing colloidal Tc(IV)O₂ impurities .
Q. What advanced analytical techniques characterize Tc-99m Depreotide’s molecular structure?
- EXAFS/XANES: Resolve Tc oxidation states and coordination geometry in solid/liquid phases .
- NMR spectroscopy: Identifies diastereomer-specific folding patterns (e.g., syn isomer’s constrained β-turn structure) .
- Mass spectrometry: Confirms molecular weight and isotopic purity, detecting trace hydrolyzed byproducts .
Methodological Considerations
Designing experiments to compare Tc-99m Depreotide with FDG-PET:
- Cohort selection: Enroll patients with indeterminate SPNs (5–30 mm diameter) and no prior therapy .
- Endpoint definition: Use histopathology as the gold standard, with blinded reviewers analyzing SPECT and PET images .
- Statistical power: Calculate sample size using McNemar’s test for paired sensitivity/specificity comparisons .
Handling technetium volatility during sample preparation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
